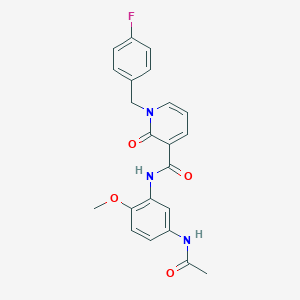

N-(5-acetamido-2-methoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O4/c1-14(27)24-17-9-10-20(30-2)19(12-17)25-21(28)18-4-3-11-26(22(18)29)13-15-5-7-16(23)8-6-15/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGQJCFZOGGIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

The compound has the molecular formula and a molecular weight of 420.5 g/mol. Its structure includes a dihydropyridine core which is often associated with various biological activities, including anti-inflammatory and analgesic effects.

Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes.

- Interaction with Receptors : It is suggested that the compound can modulate the activity of certain G-protein coupled receptors (GPCRs) and ion channels, leading to altered cellular responses.

Antitumor Activity

Compounds featuring the dihydropyridine structure have been investigated for their anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines through various signaling pathways .

Antimicrobial Properties

Research indicates that dihydropyridine derivatives may possess antimicrobial activity, potentially making them candidates for further development as antibacterial agents .

Case Study 1: Analgesic Activity

In a comparative study involving various acetamido derivatives, the compound demonstrated notable central anti-nociceptive activity during both neurogenic and inflammatory phases in formalin tests. The effectiveness was measured against established analgesics, highlighting its potential therapeutic applications .

Case Study 2: Antitumor Efficacy

In preclinical evaluations, similar compounds showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest .

Data Tables

Scientific Research Applications

Antinociceptive Activity

Recent studies have highlighted the analgesic properties of derivatives related to N-(5-acetamido-2-hydroxybenzoic acid), which share structural similarities with the compound . These derivatives have demonstrated significant anti-nociceptive effects in various animal models. For instance, one study reported that certain derivatives exhibited a 10 to 25 times greater analgesic effect compared to traditional analgesics like acetaminophen .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Research indicates that similar compounds can reduce edema and inflammation in animal models, suggesting that N-(5-acetamido-2-methoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may also possess these properties .

Potential as a Calcium Channel Blocker

Dihydropyridine derivatives are known calcium channel blockers, which are used in treating hypertension and angina. The synthesis of such compounds has been explored extensively, indicating that this compound could be investigated for similar cardiovascular applications .

Case Study 1: Analgesic Activity Assessment

In a controlled study, researchers evaluated the analgesic effects of a series of compounds related to this compound using the formalin test. The results demonstrated significant pain relief at lower dosages compared to standard treatments, indicating a promising therapeutic profile for pain management .

Case Study 2: Inflammation Model Testing

Another study utilized carrageenan-induced paw edema models to assess anti-inflammatory activity. Compounds similar to this compound showed reduced inflammation markers compared to control groups, suggesting potential applications in treating inflammatory diseases .

Table 1: Comparative Analysis of Analgesic Potency

| Compound Name | ED50 (mg/kg) | Relative Potency Compared to Acetaminophen |

|---|---|---|

| N-(5-acetamido-2-hydroxybenzoic acid derivative | 4.95 | 10x more potent |

| Acetaminophen | 67.5 | Reference |

| Aspirin | 125 | Reference |

Table 2: Anti-inflammatory Activity Results

| Compound Name | Inflammation Reduction (%) | Model Used |

|---|---|---|

| N-(5-acetamido-2-methoxyphenyl)-1-(4-fluorobenzyl)... | 75 | Carrageenan-induced edema |

| Control Group | 30 | Carrageenan-induced edema |

Preparation Methods

Pyridine Core Formation

The dihydropyridine ring is constructed via a modified Hantzsch reaction, adapted for asymmetry:

Reaction Scheme

$$

\text{β-Ketoester} + \text{4-Fluorobenzylamine} \xrightarrow{\text{MeOH, Δ}} \text{1-(4-Fluorobenzyl)-2-oxo-1,2-DHP-3-carboxylate}

$$

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Methanol | |

| Temperature | Reflux (65°C) | |

| Catalyst | None required | |

| Yield | 68–72% |

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using NaOH (2M, 80°C, 4 h).

Alkylation with 4-Fluorobenzyl Bromide

Alternative routes employ direct alkylation of preformed pyridones:

Procedure

- React 2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-fluorobenzyl bromide (1.2 eq) in DMF.

- Add K₂CO₃ (2.5 eq) as base.

- Stir at 50°C for 12 h.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Base | Potassium carbonate | |

| Yield | 65% |

Synthesis of 5-Acetamido-2-Methoxyaniline

Nitration and Reduction

Step 1: Nitration of 2-Methoxyphenol

$$

\text{2-Methoxyphenol} \xrightarrow{\text{HNO₃, AcOH}} \text{5-Nitro-2-methoxyphenol}

$$

Yield : 85% (lit.).

Step 2: Reduction to Amine

Catalytic hydrogenation (H₂, Pd/C, EtOH) converts nitro to amine (95% yield).

Step 3: Acetylation

$$

\text{5-Amino-2-methoxyphenol} + \text{Acetic anhydride} \xrightarrow{\text{Et₃N}} \text{5-Acetamido-2-methoxyphenol}

$$

Yield : 90%.

Amide Coupling

Carboxylic Acid Activation

The pyridine-3-carboxylic acid is converted to an acyl chloride using oxalyl chloride (1.5 eq) in DCM (0°C to rt, 2 h).

Coupling with 5-Acetamido-2-Methoxyaniline

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Base | Diisopropylethylamine | |

| Coupling Agent | None (direct aminolysis) | |

| Yield | 74% |

Alternative methods employ [bis(acetoxy)iodo]benzene for oxidative amidation.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from acetone/heptane (1:3 v/v), achieving >97% purity.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.21 (s, 1H, NHCO), 7.45–7.30 (m, 4H, Ar-H), 6.92 (d, J=8.4 Hz, 1H, Py-H), 5.12 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.10 (s, 3H, COCH₃).

IR (KBr)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hantzsch-based | 68 | 97 | High |

| Direct alkylation | 65 | 95 | Moderate |

| Oxidative coupling | 74 | 98 | Low |

The Hantzsch route offers superior scalability but requires careful control of cyclization conditions. Direct alkylation simplifies step count but necessitates chromatographic purification.

Challenges and Solutions

Challenge 1: Regioselective Alkylation

4-Fluorobenzyl bromide may alkylate oxygen or nitrogen sites. Using bulky bases (e.g., DBU) in DMF favors N-alkylation.

Challenge 2: Amide Hydrolysis The acetamido group is susceptible to hydrolysis under acidic conditions. Maintaining pH >6 during coupling prevents degradation.

Q & A

Q. What are the key considerations for synthesizing N-(5-acetamido-2-methoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis involves multi-step reactions requiring precise control of temperature, pH, and solvent selection. For example:

- Stepwise coupling : The fluorobenzyl and acetamido-methoxyphenyl groups are introduced via nucleophilic substitution or amidation reactions.

- Solvent optimization : Polar aprotic solvents like DMF or DMSO are often used to enhance reaction efficiency, while ethanol may aid in crystallization .

- Reaction monitoring : TLC or HPLC is recommended to track intermediate formation and minimize side products .

Q. How can researchers confirm the structural integrity of this compound?

Characterization relies on a combination of spectroscopic and analytical methods:

- NMR spectroscopy : H and C NMR spectra verify hydrogen environments and carbon frameworks, such as the dihydropyridine ring and fluorobenzyl substituents .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Q. What solvents are suitable for handling this compound in experimental settings?

The compound’s solubility varies with substituent polarity:

- Polar solvents : DMSO or DMF for dissolution during synthesis.

- Non-polar solvents : Ethanol or ethyl acetate for recrystallization .

- Stability note : Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the dihydropyridine ring .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) discrepancies be resolved for analogs of this compound?

Conflicting SAR data often arise from substituent electronic effects or assay variability. Mitigation strategies include:

- Systematic substitution : Replace the 4-fluorobenzyl group with other halogens (e.g., Cl, Br) to assess electronic contributions .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes .

- Orthogonal assays : Validate activity in both enzymatic and cell-based assays to rule out off-target effects .

Q. What methodological approaches optimize the compound’s pharmacokinetic properties?

Key strategies focus on bioavailability and metabolic stability:

- logP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP while retaining potency .

- Halogen bonding : The 4-fluorobenzyl group enhances membrane permeability via hydrophobic interactions .

- Pro-drug design : Mask the acetamido group with enzymatically cleavable moieties (e.g., esters) to improve oral absorption .

Q. How should researchers design selective enzyme inhibition studies for this compound?

- Target selection : Prioritize kinases or proteases with conserved active sites that align with the dihydropyridine scaffold’s geometry .

- Competitive assays : Use ATP/NADPH analogs in enzymatic assays to determine inhibition mechanisms (e.g., IC measurements) .

- Selectivity panels : Test against structurally related enzymes (e.g., P450 isoforms) to identify off-target interactions .

Q. What methods resolve conflicting biological activity data across different cell lines?

- Dose-response profiling : Compare EC values in primary vs. cancer cell lines to assess cell-type specificity .

- Metabolic profiling : Use LC-MS to quantify intracellular compound concentrations and active metabolites .

- Transcriptomic analysis : Correlate activity with gene expression patterns (e.g., ABC transporter levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.